molecular formula C19H23N5O3S B6559289 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide CAS No. 921572-55-6

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide

Cat. No. B6559289
CAS RN: 921572-55-6
M. Wt: 401.5 g/mol
InChI Key: CZDDUSRXEJULIX-UHFFFAOYSA-N
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Description

The compound “2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide” is a chemical compound with the molecular formula C18H19F3N4O3S . It belongs to the class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of β-aroylacrylic acids as polyelectrophilic reagents in the synthesis of heterocyclic compounds . The reaction of these acids with nitrogen, sulfur, phosphorus, or carbon nucleophiles can lead to the formation of various thiazole derivatives .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and depend on the substituents present on the thiazole ring . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or heteroaryl boron compounds with organic halides or pseudohalides. The compound serves as an organoboron reagent in SM coupling reactions . Its broad application arises from the exceptionally mild reaction conditions, functional group tolerance, and environmentally benign nature of the reagent. The rapid transmetalation with palladium(II) complexes facilitates efficient bond formation.

Antioxidant Activity

Heterocyclic compounds derived from 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide have been investigated for their antioxidant properties. These compounds exhibit potential in scavenging free radicals and protecting cells from oxidative damage . Their unique structure contributes to their antioxidant activity, making them relevant in the field of health and disease prevention.

Medicinal Chemistry

Researchers have explored nitrogen-containing heterocyclic compounds, including derivatives of the mentioned compound, as potential inhibitors for various diseases. These compounds have been studied for their binding affinity to targets such as Covid-19-related proteins . Their pharmacological relevance underscores their importance in drug discovery and development.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12(25)20-14-6-8-15(9-7-14)21-17(26)10-16-11-28-19(23-16)24-18(27)22-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,25)(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDDUSRXEJULIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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